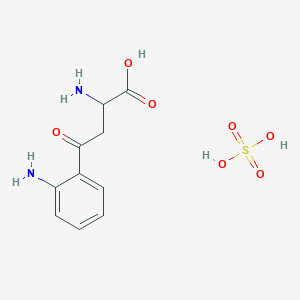
DL-Kynurenine sulfate
Descripción general
Descripción
DL-Kynurenine sulfate is a key intermediate in the breakdown of L-tryptophan and the formation of nicotinamide adenine dinucleotide (NAD+) via the kynurenine pathway . It is involved in a variety of neurological processes and diseases .
Synthesis Analysis
The kynurenine pathway is crucial for peripheral and central catabolism of L-tryptophan (L-TRP), the essential amino acid precursor of serotonin and melatonin . The kynurenine pathway is a complex multi-step process .
Molecular Structure Analysis
The molecular formula of DL-Kynurenine sulfate is C10H14N2O7S . The molecular weight is 306.29 g/mol .
Chemical Reactions Analysis
The kynurenine pathway is crucial for peripheral and central catabolism of L-tryptophan (L-TRP), the essential amino acid precursor of serotonin and melatonin . The kynurenine pathway is a complex multi-step process .
Physical And Chemical Properties Analysis
DL-Kynurenine sulfate is a crystalline compound . More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Neuroscience
DL-Kynurenine sulfate is involved in the kynurenine pathway , which is significant in the central nervous system (CNS). It has been linked to neurodegenerative disorders, pain syndromes, and autoimmune diseases. Modulation of this pathway may offer therapeutic value in conditions like Huntington’s disease, migraine, and multiple sclerosis .
Immunology
The kynurenine pathway, where DL-Kynurenine sulfate plays a role, is crucial for immune regulation. It’s implicated in conditions like rheumatoid arthritis and has been studied as a biomarker in acute and long-term immune responses, including those related to COVID-19 .
Oncology
In cancer research, DL-Kynurenine sulfate is part of the kynurenine pathway, which influences tumor progression and the host’s anti-tumor immune response. Targeting this pathway is being explored as a novel anti-cancer strategy, particularly in the context of immunosuppression and tumor microenvironment modulation .
Cardiology
DL-Kynurenine sulfate has been identified as a prognostic biomarker in acute myocardial infarction. Its levels correlate with the occurrence of major adverse cardiac and cerebral events, suggesting its potential as a target for therapeutic intervention in heart diseases .
Endocrinology
In endocrinology, DL-Kynurenine sulfate is associated with energy expenditure and metabolic diseases. It acts as a signaling molecule and has been linked to conditions like diabetes and atherosclerosis, indicating its importance in metabolic regulation and disease pathogenesis .
Gastroenterology
The kynurenine pathway, involving DL-Kynurenine sulfate, is recognized for its role in gastrointestinal diseases. It’s associated with inflammation and malignancy within the GI tract, and manipulating this pathway could have therapeutic benefits for conditions like inflammatory bowel disease .
Nephrology
DL-Kynurenine sulfate is part of the kynurenine pathway, which has been studied in the context of acute kidney injury (AKI) and chronic kidney disease (CKD). Alterations in this pathway’s metabolites have been observed in patients, and it’s being explored for its therapeutic potential in kidney diseases .
Dermatology
In dermatology, DL-Kynurenine sulfate’s role is being investigated in skin conditions like melanoma and psoriasis. It’s part of the tryptophan metabolism and has been linked to skin lesion development and the overall pathogenesis of these diseases, offering new avenues for treatment and understanding of skin conditions .
Mecanismo De Acción
Target of Action
DL-Kynurenine sulfate, a metabolite of the essential amino acid tryptophan, primarily targets the kynurenine pathway . This pathway is known to be highly dependent on immunological system activity . The kidneys, being one of the main organs involved in the formation, degradation, and excretion of tryptophan end products, play a significant role in the activity of the kynurenine pathway .
Mode of Action
DL-Kynurenine sulfate interacts with its targets through the kynurenine pathway. This pathway is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Most metabolites of the kynurenine pathway are neuroactive and have essential roles in the regulation of NMDA (N-methyl-D-aspartate) receptor function and free radical production .
Biochemical Pathways
The kynurenine pathway is the primary route for tryptophan breakdown . This route is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Kynurenine is then transformed into its subsequent metabolites, and the final result of the pathway is NAD+ .
Pharmacokinetics
It is known that the kidneys play a significant role in the formation, degradation, and excretion of tryptophan end products .
Result of Action
The metabolites of the kynurenine pathway, including DL-Kynurenine sulfate, are responsible for a broad spectrum of effects, including the endogenous regulation of neuronal excitability and the initiation of immune tolerance . They are involved in neurodegenerative disorders such as Huntington’s disease, Parkinson’s disease, and Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of DL-Kynurenine sulfate can be influenced by various environmental factors. For instance, chronic stress and low-grade inflammation can greatly impact the activity of the kynurenine pathway . Additionally, pathologies involving the kidneys can result in disturbances in the activity of the kynurenine pathway .
Safety and Hazards
Direcciones Futuras
The role of NAD+ metabolism and mitochondrial function remain major areas of focus in aging research. Kynurenine metabolism is a more recent entrant to this stage, and mechanisms linking altered kynurenine pathway activity to longevity, healthy aging, and the onset and progression of age-associated disease are being explored .
Propiedades
IUPAC Name |
2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610905 | |
| Record name | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2126-91-2, 66866-42-0, 13535-93-8 | |
| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2126-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66866-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine sulfate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α,2-diamino-γ-oxobenzenebutyric acid, sulphate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KYNURENINE SULFATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X1LZN1B7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary effect of DL-Kynurenine sulfate on the central nervous system?
A1: DL-Kynurenine sulfate has been identified as an endogenous convulsant, meaning it is a substance naturally found in the body that can induce seizures. Research has shown that when administered intraventricularly, DL-Kynurenine sulfate induces locomotor excitation and clonic seizures in mice. [, ] This effect has been observed to be more pronounced in mice compared to rats, suggesting species-specific sensitivities and differences in brain structure accessibility. []
Q2: Is there a link between DL-Kynurenine sulfate and the neurotransmitter serotonin in the context of seizures?
A3: Research suggests a potential interplay between DL-Kynurenine sulfate, serotonin, and seizure activity. Experiments have shown that serotonergic drugs, like 5-hydroxytryptamine (serotonin) and its precursor 5-hydroxytryptophan, can reduce the severity of convulsions induced by DL-Kynurenine sulfate. [, ] This points towards a possible protective effect of the serotonergic system against the convulsant action of DL-Kynurenine sulfate.
Q3: Are there differences in the convulsant action of DL-Kynurenine sulfate and its metabolite, quinolinic acid?
A4: While both DL-Kynurenine sulfate and its metabolite, quinolinic acid, exhibit convulsant properties, studies highlight some differences. Notably, quinolinic acid, unlike DL-Kynurenine sulfate, did not demonstrate potentiation of strychnine-induced convulsions when administered intraventricularly in mice. [] Additionally, the protective effect of serotonin against convulsions seems more pronounced with DL-Kynurenine sulfate compared to quinolinic acid. [, ] This implies variations in their mechanisms of action and interactions with neurotransmitter systems.
Q4: Are there species-specific responses to DL-Kynurenine sulfate administration?
A5: Yes, research indicates significant differences in how rats and mice respond to intraventricularly administered DL-Kynurenine sulfate. While the compound induces excitation and seizures in mice, it appears to be less potent in rats. [] This difference is attributed to the anatomical variations between the species, particularly the accessibility of the hippocampus to the injected substance. [] Such findings underscore the importance of considering species-specific responses when investigating DL-Kynurenine sulfate and its effects on the central nervous system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



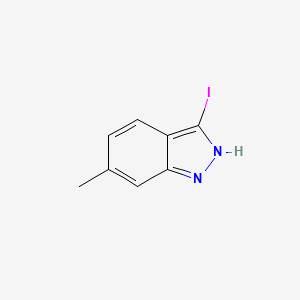

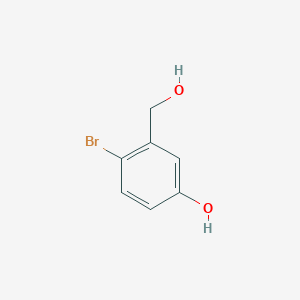

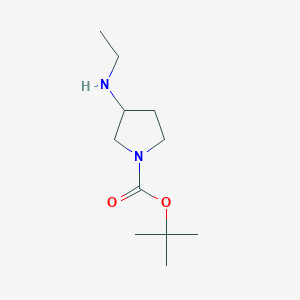
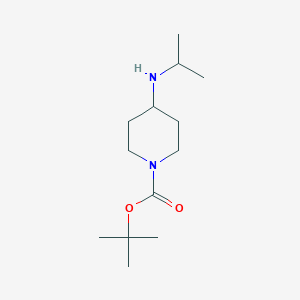
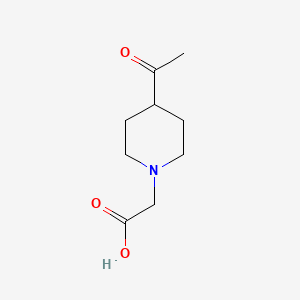

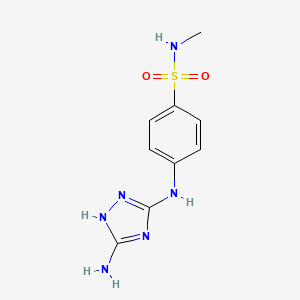
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

